

Spectroscopic Profile of 3,5-Diethylphenol: A Technical Guide

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Introduction

3,5-Diethylphenol is an organic compound with the chemical formula C₁₀H₁₄O. As a disubstituted phenol, it serves as a valuable intermediate in the synthesis of various more complex molecules, finding applications in the development of resins, polymers, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-Diethylphenol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation of **3,5-Diethylphenol** is achieved through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data



The proton NMR spectrum reveals the different types of protons and their connectivity within the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.59	S	1H	Ar-H (meta to OH)
6.52	S	2H	Ar-H (ortho to OH)
4.75	S	1H	-ОН
2.54	q	4H	-CH ₂ -
1.19	t	6H	-CH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[1]

Chemical Shift (ppm)	Assignment
155.0	С-ОН
144.9	C-CH₂
118.8	Ar-CH (meta to OH)
112.5	Ar-CH (ortho to OH)
29.0	-CH ₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3,5-Diethylphenol** is characterized by the following key absorption bands.



Wavenumber (cm ⁻¹)	Description	
~3350	O-H stretch (broad)	
~2965, 2930, 2870	C-H stretch (aliphatic)	
~1600, 1470	C=C stretch (aromatic)	
~1200	C-O stretch	
~830	C-H bend (aromatic, out-of-plane)	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
135	80	[M-CH ₃] ⁺
121	60	[M-C ₂ H ₅] ⁺
107	40	[M-C3H7] ⁺
91	30	[C ₇ H ₇]+ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **3,5-Diethylphenol** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5



mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

- ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are coadded to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good quality spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of 3,5-Diethylphenol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- FTIR Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is usually an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction (GC-MS): A dilute solution of 3,5-Diethylphenol in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization and Analysis: In the mass spectrometer, the sample is typically ionized by electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are then

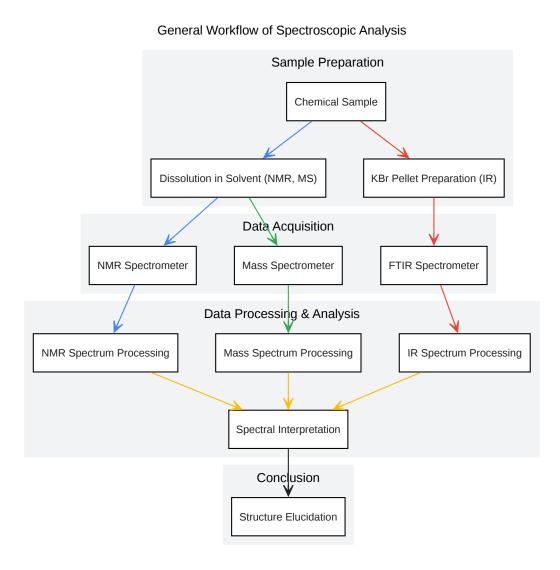


separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Data Integration

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical integration of data for structural elucidation.





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Figure 1: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.



Structural Elucidation of 3,5-Diethylphenol Spectroscopic Data NMR (¹H & ¹³C) - Carbon-Hydrogen Framework - Connectivity Data Integration & Interpretation Combined Analysis Conclusion Confirmed Structure of 3,5-Diethylphenol

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Figure 2: Logical relationship of how NMR, IR, and MS data are integrated to confirm the structure of **3,5-Diethylphenol**.

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References

• 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]



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